![molecular formula C20H17FN4O3S B2565517 4-fluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzenesulfonamide CAS No. 953175-23-0](/img/structure/B2565517.png)
4-fluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzenesulfonamide
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Description
4-fluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H17FN4O3S and its molecular weight is 412.44. The purity is usually 95%.
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Scientific Research Applications
- Bioactivity : Imidazo[1,2-a]pyridines, including this compound, display diverse bioactivity. They have been investigated for their antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
- Commercialized Drugs : Some synthetic drugs containing imidazo[1,2-a]pyridine units have been commercialized. Notable examples include the sedative Zolpidem, the anxiolytic Alpidem, and the heart-failure drug Olprione .
- Imidazo[1,2-a]pyridines have been explored as CDK inhibitors, which play a crucial role in cell cycle regulation and cancer therapy .
- Certain imidazo[1,2-a]pyridines exhibit calcium channel-blocking activity, potentially impacting cardiovascular health .
- Imidazo[1,2-a]pyridines have been investigated as modulators of GABA A receptors, which are involved in neurotransmission and anxiety regulation .
- The compound’s synthesis is noteworthy. A solvent- and catalyst-free method allows for the efficient condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This approach offers advantages such as speed, cleanliness, high yields, simplicity, and environmental friendliness .
- The structural and nonlinear optical properties of related Schiff base materials have been studied. These investigations involve Fourier transform infrared (FTIR), ultraviolet (UV), and nuclear magnetic resonance (NMR) spectral techniques .
Medicinal Chemistry and Drug Development
Cyclin-Dependent Kinase (CDK) Inhibition
Calcium Channel Blockers
GABA A Receptor Modulation
Synthetic Methodology
Nonlinear Optical Properties
properties
IUPAC Name |
4-fluoro-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O3S/c1-13-11-16(7-8-17(13)21)29(26,27)24-15-5-3-14(4-6-15)18-12-25-19(22-18)9-10-20(23-25)28-2/h3-12,24H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHORCGLFHPALZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C(=N3)C=CC(=N4)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzenesulfonamide |
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